molecular formula C7H4F3N3O2 B1482766 2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 2090941-25-4

2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482766
CAS RN: 2090941-25-4
M. Wt: 219.12 g/mol
InChI Key: JWCYRNBNTDDUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. The pyrazole ring is substituted with a cyano group (CN), a trifluoromethyl group (CF3), and an acetic acid group (CH2COOH). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the cyano, trifluoromethyl, and acetic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would have a planar structure. The cyano, trifluoromethyl, and acetic acid groups would be attached to the pyrazole ring in the positions indicated by the numbers in the compound’s name .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The cyano group could undergo reactions such as hydrolysis, reduction, or addition. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The acetic acid group could undergo typical carboxylic acid reactions, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the relatively nonpolar trifluoromethyl group. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. These interactions, in turn, would be influenced by the compound’s molecular structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

2-[4-cyano-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)6-4(1-11)2-13(12-6)3-5(14)15/h2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYRNBNTDDUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.